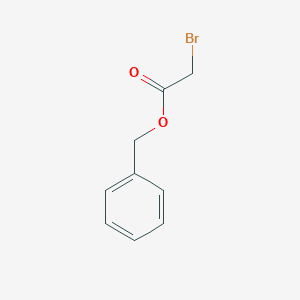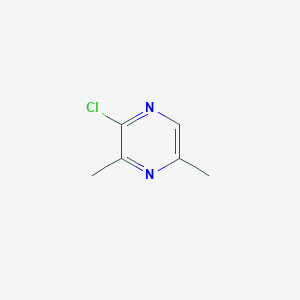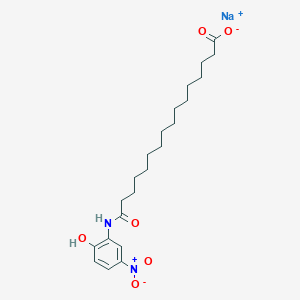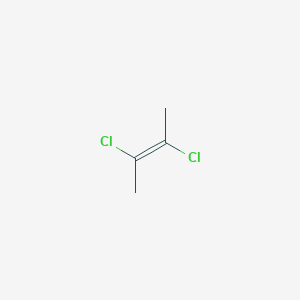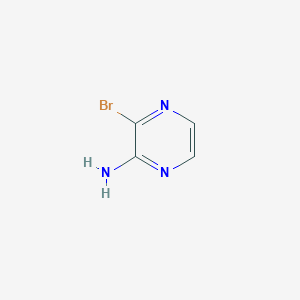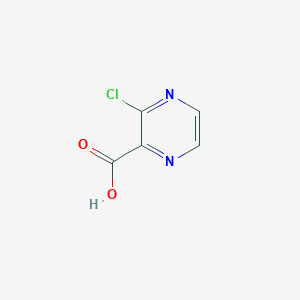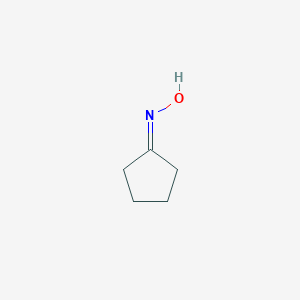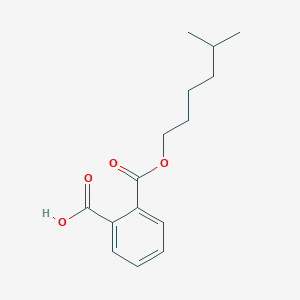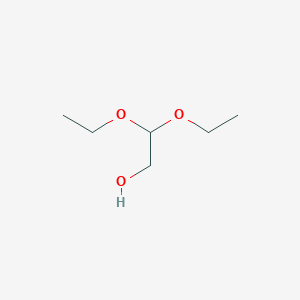
7-Benzyl-8-brom-3-methylxanthin
Übersicht
Beschreibung
7-Benzyl-8-bromo-3-methylxanthine: is a synthetic xanthine derivative Xanthines are a class of compounds known for their stimulant effects, commonly found in substances like caffeine and theobromine
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Benzyl-8-bromo-3-methylxanthine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of xanthine derivatives on various biological pathways. Its ability to interact with enzymes and receptors makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, 7-Benzyl-8-bromo-3-methylxanthine can be used in the production of pharmaceuticals and other fine chemicals. Its synthesis and functionalization are of interest for large-scale production processes.
Wirkmechanismus
Target of Action
The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
7-Benzyl-8-bromo-3-methylxanthine interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.
Biochemical Pathways
The inhibition of PDE9A by 7-Benzyl-8-bromo-3-methylxanthine affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .
Result of Action
The molecular and cellular effects of 7-Benzyl-8-bromo-3-methylxanthine’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-bromo-3-methylxanthine typically involves the bromination of 3-methylxanthine followed by benzylation. The process can be summarized as follows:
Bromination: 3-methylxanthine is treated with bromine in an aqueous solution, typically at elevated temperatures, to introduce the bromine atom at the 8-position.
Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group at the 7-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Benzyl-8-bromo-3-methylxanthine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The xanthine core can be oxidized or reduced, although these reactions are less common for this specific derivative.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride can be employed, but these reactions are typically more challenging due to the stability of the xanthine core.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of the xanthine core, potentially forming new derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.
Uniqueness: 7-Benzyl-8-bromo-3-methylxanthine is unique due to its specific substitutions at the 7, 8, and 3 positions. These modifications can confer different biological activities and pharmacological properties compared to other xanthine derivatives. Its potential as a building block for more complex molecules also sets it apart from simpler xanthines like caffeine and theobromine.
Eigenschaften
IUPAC Name |
7-benzyl-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356889 | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93703-26-5 | |
| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-benzyl-8-bromo-3-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

